molecular formula C6H3BrClFZn B14884217 2-Chloro-3-fluorophenylZinc bromide

2-Chloro-3-fluorophenylZinc bromide

Cat. No.: B14884217
M. Wt: 274.8 g/mol
InChI Key: VHIHSKYJDKRMLY-UHFFFAOYSA-M
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Description

2-Chloro-3-fluorophenylZinc bromide is an organozinc compound with the molecular formula C6H3BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-chloro-3-fluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 2-chloro-3-fluorobromobenzene in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

    Negishi Coupling: This reaction uses nickel or palladium catalysts and involves the coupling of organozinc reagents with organic halides.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications .

Scientific Research Applications

2-Chloro-3-fluorophenylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the catalyst. The molecular targets in these reactions are typically organic halides or boronic acids, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • 2-ChlorophenylZinc bromide
  • 3-FluorophenylZinc bromide
  • 2-Bromo-3-fluorophenylZinc bromide

Uniqueness

2-Chloro-3-fluorophenylZinc bromide is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a versatile reagent for the synthesis of a wide range of organic molecules .

Properties

Molecular Formula

C6H3BrClFZn

Molecular Weight

274.8 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-fluorobenzene-6-ide

InChI

InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1-2,4H;1H;/q-1;;+2/p-1

InChI Key

VHIHSKYJDKRMLY-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=C(C(=C1)F)Cl.[Zn+]Br

Origin of Product

United States

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